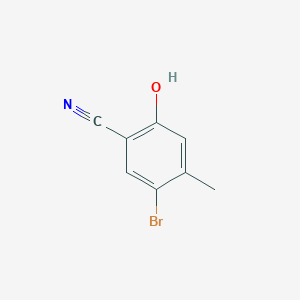
(1-Tosylazetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Tosylazetidin-3-yl)methanol is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosylazetidin-3-yl)methanol typically involves the reaction of azetidine with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Formation of Tosylazetidine: Azetidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylazetidine.
Hydroxymethylation: The 1-tosylazetidine is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Tosylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the tosyl group, yielding azetidin-3-ylmethanol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tosyl group.
Major Products
Oxidation: Tosylazetidine-3-carboxylic acid or tosylazetidine-3-aldehyde.
Reduction: Azetidin-3-ylmethanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Tosylazetidin-3-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Tosylazetidin-3-yl)methanol involves its reactivity due to the presence of the tosyl group and the hydroxymethyl group. The tosyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: This compound is similar in structure but contains a bromomethyl group instead of a hydroxymethyl group.
(1-Methylazetidin-3-yl)methanol: This compound lacks the tosyl group and has a methyl group instead.
Uniqueness
(1-Tosylazetidin-3-yl)methanol is unique due to the presence of both the tosyl and hydroxymethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C11H15NO3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-6-10(7-12)8-13/h2-5,10,13H,6-8H2,1H3 |
InChI-Schlüssel |
AYZHZSZCKZXCKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)








